![molecular formula C22H23N3O4 B2602707 3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-37-1](/img/structure/B2602707.png)

3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

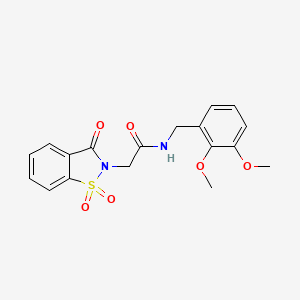

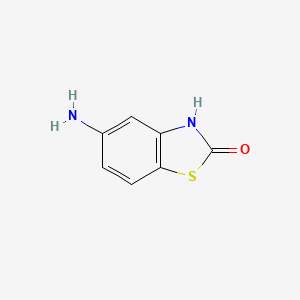

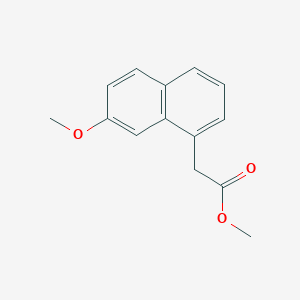

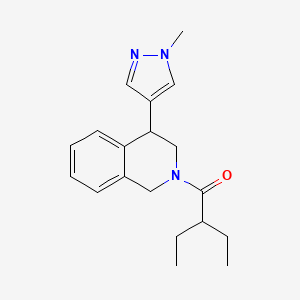

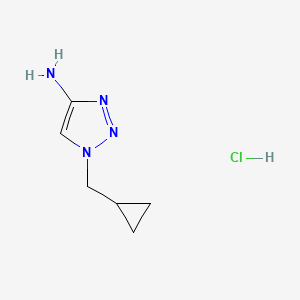

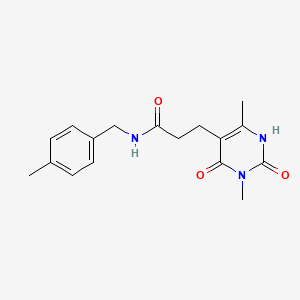

“3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound . It has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway .

Synthesis Analysis

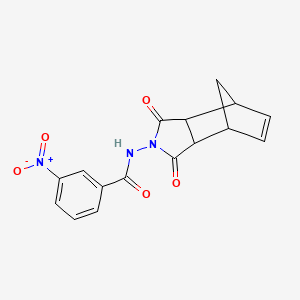

This compound is used in the synthesis of spirohydantoins from basic heterocyclic ketones . The exact synthesis process is not detailed in the available sources.Chemical Reactions Analysis

The compound is involved in the synthesis of spirohydantoins . The exact chemical reactions involving this compound are not detailed in the available sources.Scientific Research Applications

Anticonvulsant Activity

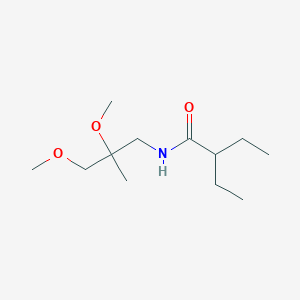

Research into the synthesis and testing of N-phenyl- and N-benzyl-2-azaspiro derivatives, including structures similar to the specified compound, shows promising anticonvulsant activity. These derivatives were tested in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, revealing that the introduction of fluoro or trifluoromethyl substituents at the aryl ring enhances anticonvulsant properties compared to chloro, methoxy, or methyl analogues. This suggests the potential of such compounds in developing anticonvulsant therapies (Obniska et al., 2006).

Supramolecular Chemistry

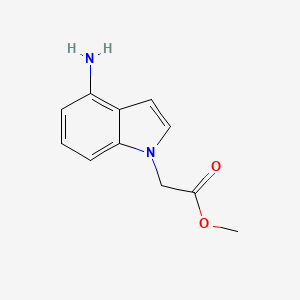

Studies on the synthesis and crystal structures of oxaspirocyclic compounds closely related to the specified compound have been conducted. These studies provide insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in materials science and supramolecular chemistry (Jiang & Zeng, 2016).

Material Science Applications

A novel N-halamine precursor derivative has been synthesized and bonded onto cotton fabrics, showcasing its potential in antimicrobial and detoxification applications. This research demonstrates the versatile applications of such compounds beyond pharmaceuticals, including materials science for creating functionalized fabrics with enhanced properties (Ren et al., 2009).

Mechanism of Action

The compound has been identified as a promising inhibitor of RIPK1, a key component of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders . The compound’s benzyl groups are suggested to be inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-29-18-9-5-8-17(14-18)19(26)24-12-10-22(11-13-24)20(27)25(21(28)23-22)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOXMXWYESTBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)

![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)